3-(2-Bromophenyl)-4-methylpyrrolidine
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Overview
Description
3-(2-Bromophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromine atom attached to the phenyl ring and a methyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine typically involves the following steps:
Bromination: The starting material, 2-bromophenyl, undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring.
Pyrrolidine Formation: The brominated phenyl compound is then reacted with a suitable pyrrolidine precursor under controlled conditions to form the pyrrolidine ring.
Methylation: Finally, the methyl group is introduced to the pyrrolidine ring through a methylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and pyrrolidine formation processes, often utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with hydrogen or other substituents replacing the bromine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-4-methylpyrrolidine: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-4-methylpyrrolidine: Contains a fluorine atom in place of bromine.
3-(2-Iodophenyl)-4-methylpyrrolidine: Features an iodine atom instead of bromine.
Uniqueness
3-(2-Bromophenyl)-4-methylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its halogen-substituted analogs. The bromine atom’s size, electronegativity, and ability to participate in various chemical reactions make this compound particularly interesting for research and applications.
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3 |
InChI Key |
IZUFAXNWAVJMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
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